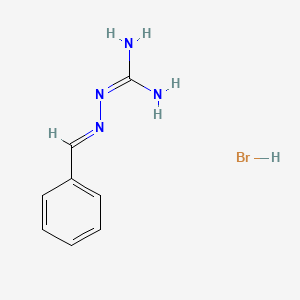
4-Amino-5-chloro-N',N'-diethyl-2-methoxybenzohydrazide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Amino-5-chloro-N’,N’-diethyl-2-methoxybenzohydrazide hydrochloride” is a member of the class of benzamides . It results from the formal condensation of 4-amino-5-chloro-2-methoxybenzoic acid with the primary amino group of N,N-diethylethane-1,2-diamine .
Molecular Structure Analysis
The molecular formula of “4-Amino-5-chloro-N’,N’-diethyl-2-methoxybenzohydrazide hydrochloride” is C12H19Cl2N3O2 . The average mass is 271.743 Da and the monoisotopic mass is 271.108765 Da .Physical and Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3 . It has 5 H bond acceptors, 3 H bond donors, and 5 freely rotating bonds . The polar surface area is 68 Å2, and the molar volume is 224.8±3.0 cm3 .Aplicaciones Científicas De Investigación
Ocular Toxicity and Antimalarial Drugs
A study discusses the ocular complications of antimalarial drugs, specifically chloroquine and hydroxychloroquine, which share a structural similarity with the queried compound in terms of having an aminoquinolone structure. These drugs have wide-ranging applications but can lead to ocular complications, prompting recommendations for ophthalmological screening for individuals prescribed these medications (Jones, 1999).
Pharmacological Properties of Metoclopramide
Another study reviews the pharmacological properties and clinical use of Metoclopramide, highlighting its usefulness in gastrointestinal diagnostics and treatments. The chemical structure of Metoclopramide shows relevance due to its aromatic and chloro-substituted characteristics, indicating potential research interest in compounds with similar structural features for gastrointestinal applications (R. Pinder et al., 2012).
Novel Synthesis and Impurities in Proton Pump Inhibitors
Research on the synthesis of omeprazole and related pharmaceutical impurities explores novel methods in the development of proton pump inhibitors. This study underscores the importance of understanding the chemical synthesis pathways and impurity profiles of pharmaceuticals, potentially including compounds with specific functionalities like the one inquired (S. Saini et al., 2019).
Antimicrobial Activity of Parabens
A review on the occurrence, fate, and behavior of parabens in aquatic environments discusses their use as preservatives in various products and their environmental impact. The study's focus on the chemical stability and biological activity of parabens could be relevant for assessing the environmental and biological implications of structurally related compounds (Camille Haman et al., 2015).
Immunomodulatory Effects of Antimalarial Drugs
The biological and clinical activity of antimalarial drugs in autoimmune disorders, including chloroquine and hydroxychloroquine, illustrates their immunosuppressive properties. These findings could inform the exploration of similar compounds for their potential immunomodulatory effects (E. Taherian et al., 2013).
Propiedades
IUPAC Name |
4-amino-5-chloro-N',N'-diethyl-2-methoxybenzohydrazide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2.ClH/c1-4-16(5-2)15-12(17)8-6-9(13)10(14)7-11(8)18-3;/h6-7H,4-5,14H2,1-3H3,(H,15,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRBJWPHQBVGQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)NC(=O)C1=CC(=C(C=C1OC)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
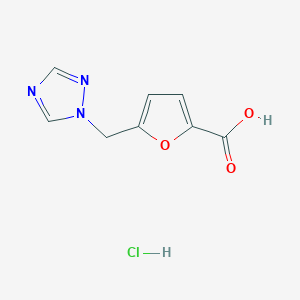

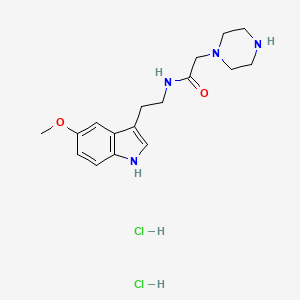

![[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]amine dihydrochloride](/img/structure/B6351045.png)
![2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride](/img/structure/B6351052.png)
![[(2-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B6351069.png)
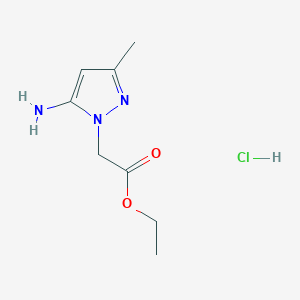

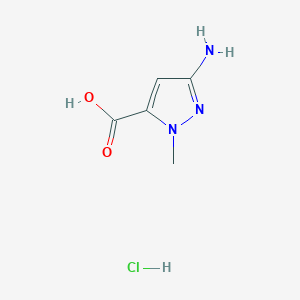
![[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B6351091.png)

